1-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
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Overview
Description
1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a pyridazine ring, and a sulfonyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with piperazine to form 4-(4-methyl-3-nitrobenzenesulfonyl)piperazine . This intermediate is then reacted with 6-chloropyridazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the piperazine and pyridazine rings can interact with various receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzonitrile: Shares the piperazine ring but lacks the sulfonyl and pyridazine groups.
4-Methyl-3-nitrobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the piperazine and pyridazine rings.
Uniqueness
1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H28N6O4S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-[6-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C21H28N6O4S/c1-17-6-7-18(16-19(17)27(28)29)32(30,31)26-14-12-25(13-15-26)21-9-8-20(22-23-21)24-10-4-2-3-5-11-24/h6-9,16H,2-5,10-15H2,1H3 |
InChI Key |
WELPUEOBJGJXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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